molecular formula C15H23NO B12817936 4-(2-Isopropyl-5-methylphenoxy)piperidine

4-(2-Isopropyl-5-methylphenoxy)piperidine

Cat. No.: B12817936
M. Wt: 233.35 g/mol
InChI Key: ZRVLJPJLLGDYAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methylphenoxy)piperidine typically involves the reaction of 2-isopropyl-5-methylphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Isopropyl-5-methylphenoxy)piperidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Isopropyl-5-methylphenoxy)piperidine is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(5-methyl-2-propan-2-ylphenoxy)piperidine

InChI

InChI=1S/C15H23NO/c1-11(2)14-5-4-12(3)10-15(14)17-13-6-8-16-9-7-13/h4-5,10-11,13,16H,6-9H2,1-3H3

InChI Key

ZRVLJPJLLGDYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2CCNCC2

Origin of Product

United States

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